(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine
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Overview
Description
(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their diverse biological activities, including acting as phosphodiesterase inhibitors, adenosine receptor antagonists, and bronchodilators. This compound, with its unique styryl substitution, may exhibit distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Styryl Substitution:
Methoxy and Dimethyl Substitution: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the xanthine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce ethyl derivatives.
Scientific Research Applications
Chemistry: As a synthetic intermediate for more complex molecules.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications as a bronchodilator or adenosine receptor antagonist.
Industry: Use in the development of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine likely involves:
Molecular Targets: Binding to adenosine receptors or inhibiting phosphodiesterase enzymes.
Pathways Involved: Modulating cyclic AMP (cAMP) levels, affecting cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Used as a bronchodilator in respiratory diseases.
Pentoxifylline: Used to improve blood flow in peripheral vascular diseases.
Uniqueness
(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine is unique due to its specific styryl substitution, which may confer distinct pharmacological properties compared to other xanthine derivatives.
Properties
CAS No. |
155271-06-0 |
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Molecular Formula |
C20H24N4O3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1,3-diethyl-8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H24N4O3/c1-6-23-18-17(19(25)24(7-2)20(23)26)21-16(22-18)11-9-14-8-10-15(27-5)13(4)12(14)3/h8-11H,6-7H2,1-5H3,(H,21,22)/b11-9+ |
InChI Key |
XAGKAAKDNYPRMI-PKNBQFBNSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)C)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)C)C |
Origin of Product |
United States |
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